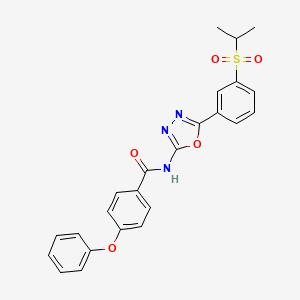

N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide

描述

属性

IUPAC Name |

4-phenoxy-N-[5-(3-propan-2-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O5S/c1-16(2)33(29,30)21-10-6-7-18(15-21)23-26-27-24(32-23)25-22(28)17-11-13-20(14-12-17)31-19-8-4-3-5-9-19/h3-16H,1-2H3,(H,25,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQYUUYKLZBSJJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

It’s known that similar compounds have shown affinity towards multiple receptors, which suggests that this compound might also interact with multiple targets.

Mode of Action

It’s known that similar compounds interact with their targets through various mechanisms, such as inhibitory activity. This compound might also interact with its targets in a similar manner.

Biochemical Pathways

Similar compounds have been known to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. This suggests that this compound might also affect multiple biochemical pathways.

Pharmacokinetics

A study on similar compounds has shown that none of the molecules under investigation violated more than the permissible limit of the conditions stated by lipinski’s ro5 filters. This suggests that this compound might also have favorable ADME properties and good bioavailability.

Result of Action

Similar compounds have shown inhibitory activity against various diseases. This suggests that this compound might also have similar effects.

Action Environment

It’s known that the success of similar compounds originates from a combination of exceptionally mild and functional group tolerant reaction conditions. This suggests that this compound might also be influenced by similar environmental factors.

生物活性

N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide is a compound that belongs to the oxadiazole family, which is known for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by an oxadiazole ring and various substituents that enhance its pharmacological properties. The isopropylsulfonyl group contributes to its solubility and bioavailability, while the phenoxybenzamide moiety may influence its interaction with biological targets.

Biological Activities

Research has indicated that compounds containing the oxadiazole structure exhibit a range of biological activities. The following table summarizes some of the notable activities associated with oxadiazole derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-(4-Chlorobenzyl)-1,3,4-oxadiazol-2-amine | Chlorobenzene substituent | Antimicrobial |

| 5-(Phenethyl)-1,3,4-oxadiazol-2-amine | Phenethyl substituent | Anticancer |

| 5-(Naphthalenesulfonyl)-1,3,4-oxadiazol-2-amines | Naphthalene sulfonamide | Anti-inflammatory |

The unique structural features of this compound suggest that it may exhibit similar or enhanced biological effects compared to other oxadiazole derivatives .

The mechanism of action for this compound is primarily related to its ability to interact with specific biological targets. Studies have shown that oxadiazole derivatives can inhibit various enzymes and receptors involved in disease pathways. For instance, some derivatives have been identified as inhibitors of the SARS-CoV-2 main protease (Mpro), which is essential for viral replication .

Case Study: Inhibition of SARS-CoV-2 Mpro

A notable study demonstrated that certain oxadiazole derivatives showed significant inhibitory activity against Mpro with IC50 values as low as 5.27 μM. The structure-activity relationship (SAR) studies indicated that modifications to the substituents could enhance binding affinity and inhibitory potency .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Research indicates that oxadiazole derivatives possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria. For example, derivatives have shown significant antibacterial activity against Escherichia coli and Staphylococcus aureus .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary studies suggest favorable absorption characteristics and moderate blood-brain barrier penetration . However, further toxicological assessments are necessary to evaluate its safety profile in vivo.

化学反应分析

Functionalization of the Oxadiazole Ring

The target compound contains a sulfonyl group and phenoxybenzamide substituents. These moieties are introduced via post-synthetic modifications:

Sulfonation at the 3-Position

-

Reaction Pathway :

Sulfonyl groups are typically added via nucleophilic substitution using sulfonyl chlorides under basic conditions (Search Result ).

Stability and Reactivity

1,3,4-Oxadiazoles are stable under acidic and basic conditions but susceptible to nucleophilic attack at the C2 position. The sulfonyl group enhances electrophilicity, potentially facilitating:

-

Hydrolysis :

-

Reduction :

Table: Comparative Reaction Yields for Analogous Compounds

| Reaction Type | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Oxadiazole cyclization | CS₂, KOH, reflux | 75–89 | |

| Sulfonation | Isopropylsulfonyl chloride, DMF, NaH | 56–78 | |

| Amide coupling | SOC₂, DCM, RT | 65–82 |

Challenges and Optimization

-

Steric Hindrance : Bulky isopropylsulfonyl groups may reduce coupling efficiency.

-

Purification : Column chromatography (silica gel, hexane/EtOAc) is critical for isolating pure products .

Research Gaps

No kinetic or thermodynamic studies specific to this compound were identified. Further investigations could explore:

-

Catalytic asymmetric synthesis.

-

Biological activity correlations with substituent electronic effects.

相似化合物的比较

Structural and Substituent Analysis

The table below compares key structural features and inferred properties of N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide with structurally related compounds:

Molecular Weight and Bioavailability

Compounds with molecular weights >400 Da (e.g., ’s compound ) often face challenges in cellular uptake.

常见问题

Q. Q1. What are the standard synthetic protocols for preparing N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide, and what key intermediates are involved?

Methodological Answer : The synthesis of oxadiazole derivatives typically involves cyclization of thiosemicarbazides or hydrazides under acidic conditions. For example, 1,3,4-oxadiazole rings are often synthesized via POCl₃-mediated cyclization of acylthiosemicarbazides at elevated temperatures (90–100°C) under reflux . Key intermediates include:

- 3-(Isopropylsulfonyl)benzohydrazide : Prepared by reacting 3-(isopropylsulfonyl)benzoic acid with hydrazine.

- 4-Phenoxybenzoyl chloride : Generated by treating 4-phenoxybenzoic acid with thionyl chloride (SOCl₂).

The final coupling step involves nucleophilic substitution between the oxadiazole amine and the benzoyl chloride. Characterization via NMR, IR, and LC-MS is critical to confirm purity and structure .

Q. Q2. How can researchers evaluate the biological activity of this compound in vitro, and what assays are recommended for initial screening?

Methodological Answer : Initial biological screening should prioritize assays aligned with the compound’s structural motifs:

- Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values to known oxadiazole derivatives, such as N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide (MIC: 8–32 µg/mL) .

- Anticancer Potential : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Oxadiazoles with sulfonyl groups often disrupt tubulin polymerization, so follow-up microtubule stabilization assays are advised .

Advanced Research Questions

Q. Q3. What computational strategies can elucidate the structure-activity relationship (SAR) of this compound for kinase inhibition?

Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR, VEGFR). The isopropylsulfonyl group may occupy hydrophobic pockets, while the phenoxybenzamide moiety could engage in π-π stacking.

- MD Simulations : Perform 100-ns simulations (AMBER/CHARMM) to assess binding stability. Analyze hydrogen bonds between the oxadiazole nitrogen and kinase hinge regions .

- QSAR Modeling : Train models using descriptors like LogP, polar surface area, and H-bond acceptors. Cross-validate with datasets from PubChem BioAssay (AID 1259405) .

Q. Q4. How can crystallographic data resolve contradictions in reported biological activities of structurally analogous compounds?

Methodological Answer : Conflicting bioactivity data (e.g., varying IC₅₀ values across studies) may arise from polymorphic forms or solvate differences. Strategies include:

- Single-Crystal X-ray Diffraction (SCXRD) : Determine the compound’s solid-state conformation. For example, SCXRD of 4-chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide revealed a planar oxadiazole ring critical for DNA intercalation .

- Powder XRD : Compare experimental and simulated patterns to identify polymorphs.

- Thermogravimetric Analysis (TGA) : Detect solvates/hydrates that may alter solubility and bioactivity .

Q. Q5. What orthogonal analytical techniques are essential for characterizing degradation products under hydrolytic stress?

Methodological Answer : Hydrolytic degradation studies (pH 1–13, 40–80°C) should employ:

- HPLC-PDA-MS : Identify major degradation products via retention time, UV spectra, and molecular ions. Oxadiazoles are prone to ring-opening under basic conditions, forming hydrazide derivatives.

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm structural changes. For example, loss of oxadiazole protons (δ 8.5–9.0 ppm) indicates ring cleavage.

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life. Activation energy (Eₐ) calculations can guide formulation strategies .

Data Interpretation and Conflict Resolution

Q. Q6. How should researchers address discrepancies between computational predictions and experimental binding affinities?

Methodological Answer : Discrepancies may arise from solvent effects, protein flexibility, or protonation states. Mitigation steps:

- Explicit Solvent Simulations : Include water molecules in docking to account for solvation.

- pKa Determination : Use capillary electrophoresis or UV-pH titration to identify the compound’s ionization state at physiological pH.

- SPR/Biacore Assays : Measure real-time binding kinetics to validate docking scores. For sulfonamide-containing analogs, SPR revealed sub-micromolar KD values despite poor docking scores, highlighting limitations of rigid-receptor models .

Q. Q7. What strategies optimize the selectivity of this compound for a target enzyme over homologous isoforms?

Methodological Answer :

- Isoform-Specific Mutagenesis : Engineer enzymes with single-point mutations (e.g., EGFR T790M) to identify critical binding residues.

- Free Energy Perturbation (FEP) : Calculate ΔΔG for compound binding to wild-type vs. mutant enzymes (e.g., Schrödinger FEP+).

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in lysates. For example, CETSA validated isoform-selective stabilization of COX-2 by a sulfonamide-oxadiazole hybrid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。